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For Immediate Release

A comprehensive analysis of preclinical data reveals that HG122, a novel small molecule
compound, effectively overcomes resistance to enzalutamide in prostate cancer cell lines by
promoting the degradation of the androgen receptor (AR). In direct comparisons, HG122 shows
greater inhibition of tumor growth both in vitro and in vivo than the current standard-of-care
antiandrogen, enzalutamide. This positions HG122 as a promising therapeutic candidate for
patients with advanced, castration-resistant prostate cancer (CRPC) who have developed
resistance to second-generation antiandrogen therapies.

Prostate cancer progression is heavily reliant on the androgen receptor signaling axis. While
drugs like enzalutamide, which antagonize this pathway, are initially effective, a significant
number of patients develop resistance, often due to mechanisms that reactivate AR signaling,
such as the expression of AR splice variants like AR-V7.[1][2] HG122 offers a distinct
mechanism of action by inducing the degradation of the AR protein, thereby eliminating the
driver of tumor growth.[3][4]

Comparative Efficacy of HG122 in Enzalutamide-
Resistant Cell Lines

Studies in the enzalutamide-resistant 22Rv1 cell line, which expresses both full-length AR and
the AR-V7 splice variant, highlight the superior activity of HG122. While 10 uM of enzalutamide
had no significant effect on the growth of 22Rv1 cells, a lower concentration of 2.5 uM HG122
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resulted in remarkable inhibition.[4] The half-maximal inhibitory concentration (IC50) of HG122
in AR-positive prostate cancer cells is in the range of 7-9 uM, whereas in AR-negative cells, it is
above 20 pM, indicating a specific action against AR-driven cancers.[4][5]

In vivo studies further substantiate these findings. In an orthotopic xenograft model using
22Rv1 cells in castrated mice, daily administration of HG122 at 10 mg/kg led to an 82%
reduction in tumor volume.[4] In contrast, enzalutamide at the same dosage only achieved a
60% reduction in tumor volume.[4]
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Comparison with Other Androgen Receptor
Degraders
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The therapeutic strategy of AR degradation is being explored with other modalities, most
notably Proteolysis Targeting Chimeras (PROTACS). These molecules induce the degradation
of target proteins by hijacking the cell's ubiquitin-proteasome system.

Reported Efficacy in
Alternative Compound Mechanism Enzalutamide-Resistant
Models

More potent than enzalutamide
in inhibiting cell growth and
inducing apoptosis. Effective in
ARD-61 PROTAC AR Degrader enzalutamide-resistant
xenograft models and induces
complete AR degradation in
tumor tissue.[2][6][7][8][9]

A low-nanomolar AR degrader

that degrades approximately
ARCC-4 PROTAC AR Degrader 95% of cellular AR. It is

effective against clinically

relevant AR point mutants.[10]

Induces proteasome-
dependent degradation of both

IRC117539 Small Molecule AR Degrader full-length AR and the AR-V7
splice variant in 22Rv1 cells.
[11]

While direct head-to-head studies of HG122 against these other AR degraders are not yet
available, the existing data for each compound in comparison to enzalutamide underscores the
potential of AR degradation as a superior strategy for treating resistant prostate cancer.

Mechanism of Action: HG122-Induced AR
Degradation

HG122's primary mechanism is the promotion of AR protein degradation via the proteasome
pathway.[3][4] This leads to a downstream reduction in the transcription of AR target genes that
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are critical for prostate cancer cell growth and survival, such as Prostate-Specific Antigen
(PSA) and Transmembrane Protease, Serine 2 (TMPRSS2).[3][4] Notably, HG122 does not
affect the mRNA levels of the AR gene itself, indicating its action is at the protein level.[4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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